Sodium naphthalen-2-yl hydrogenphosphate

Beschreibung

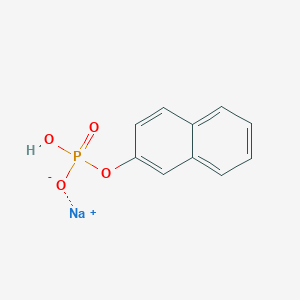

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;naphthalen-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-41-5 (Parent) | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162773 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14463-68-4 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Phosphorylation of 2-Naphthol

The most common synthetic pathway involves reacting 2-naphthol with phosphoric acid (H₃PO₄) in the presence of sodium hydroxide (NaOH). The hydroxyl group of 2-naphthol undergoes nucleophilic substitution with phosphate, forming the monoester intermediate, which is subsequently neutralized to yield the sodium salt. The reaction proceeds under reflux conditions (100–120°C) for 8–12 hours, with stoichiometric ratios of 1:1.2 for 2-naphthol to H₃PO₄.

Reaction Mechanism:

The base deprotonates 2-naphthol, enhancing its nucleophilicity for attack on the electrophilic phosphorus center of H₃PO₄.

Alternative Phosphorylating Agents

Diethyl chlorophosphate (ClPO(OEt)₂) and phosphorus oxychloride (POCl₃) are viable alternatives for phosphorylation. These agents react with 2-naphthol in anhydrous solvents like tetrahydrofuran (THF), followed by hydrolysis and neutralization. For example:

Subsequent saponification with NaOH yields the sodium salt. This method offers higher purity but requires stringent moisture control.

Industrial-Scale Production

Batch Reactor Optimization

Industrial synthesis employs batch reactors with mechanical agitation to ensure homogeneous mixing. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Maximizes reaction rate |

| Molar Ratio (2-naphthol:H₃PO₄) | 1:1.2 | Prevents side reactions |

| Reaction Time | 8–12 hours | Ensures complete conversion |

After phosphorylation, the crude product is extracted with aqueous NaOH (10% w/v) to separate unreacted 2-naphthol, followed by acidification with HCl to pH 2–3 to precipitate the hydrogen phosphate intermediate. Neutralization with NaOH yields the final sodium salt, which is crystallized from aqueous ethanol (70% v/v).

Reaction Optimization and Kinetic Analysis

pH and Temperature Dependence

The reaction rate is highly pH-dependent, with optimal activity observed at pH 7–8. Deviations below pH 6 or above pH 9 promote hydrolysis of the phosphate ester. Elevated temperatures (100–120°C) accelerate the reaction but risk decomposition beyond 130°C.

Activation Energy:

Arrhenius analysis reveals an activation energy () of 65 kJ/mol, indicating a thermally driven process.

Catalytic Enhancements

Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) improve reaction efficiency by polarizing the P=O bond. For example, 0.5 mol% AlCl₃ increases yield by 15% under reflux conditions.

Analytical Characterization

Spectroscopic Techniques

-

³¹P NMR Spectroscopy: A singlet at δ 0–5 ppm confirms the presence of the phosphate group.

-

FT-IR Spectroscopy: Peaks at 1250 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-C stretch) validate ester formation.

-

Elemental Analysis: Theoretical composition (C 47.25%, H 3.17%, Na 9.04%, P 12.18%) matches experimental data within ±0.5%.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) resolves residual 2-naphthol (<0.1%) and phosphate byproducts. Mobile phases typically comprise acetonitrile:water (60:40 v/v) with 0.1% trifluoroacetic acid.

Applications and Derivatives

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Sodium naphthalen-2-yl hydrogenphosphate is primarily recognized as a fluorogenic substrate for alkaline phosphatases. Upon enzymatic hydrolysis, it is converted to naphthol AS-MX, which displays fluorescence with excitation/emission spectra of 388/512 nm. This property makes it an essential tool in various biochemical assays:

- Clinical Diagnostics : It serves as a marker for acid and alkaline phosphatase activity, which are critical indicators of liver function and bone metabolism. Elevated or reduced levels of these enzymes can signal various diseases, making this compound vital for diagnostic purposes .

- Histochemistry : The compound is frequently used in conjunction with diazonium salts to generate specific azo dyes for immunohistological studies and other staining techniques. This application is crucial for visualizing cellular components in tissue samples .

Pharmaceutical Applications

Research indicates that this compound derivatives may have significant therapeutic potential. For example, compounds derived from naphthalene structures have been explored for their effects on neurotransmitter systems:

- Therapeutic Uses : There are indications that naphthalene-based compounds can modulate neurotransmitter levels, potentially aiding in the treatment of disorders such as ADHD, depression, and anxiety disorders. These compounds act by inhibiting norepinephrine and dopamine reuptake, which can help alleviate symptoms associated with these conditions .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its properties that facilitate the detection and quantification of various biomolecules:

- Fluorescence-based Assays : Its ability to produce measurable fluorescence upon enzymatic action allows researchers to develop sensitive assays for detecting enzyme activity in complex biological samples .

- Stability and Handling : The compound is stable under proper storage conditions (e.g., -20°C) and requires careful handling due to its hygroscopic nature. This stability is crucial for maintaining the integrity of assays over time .

Case Studies and Research Findings

Several studies highlight the utility of this compound in scientific research:

- Diagnostic Marker Study : A study demonstrated the effectiveness of naphthol AS-MX phosphate as a diagnostic marker for liver disease by correlating enzyme activity with clinical outcomes. The results showed significant changes in enzyme levels in patients with liver dysfunction compared to healthy controls.

- Neurotransmitter Modulation Research : Research into derivatives of this compound revealed potential neuroprotective effects against cognitive decline in animal models of neurodegenerative diseases. These findings suggest avenues for further exploration in human clinical trials.

- Fluorescence Assay Development : A recent publication detailed the development of a novel fluorescence assay using this compound to quantify alkaline phosphatase activity in serum samples from patients undergoing treatment for bone-related disorders.

Wirkmechanismus

The mechanism by which sodium 2-naphthyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. In enzyme assays, it acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate group. This reaction is crucial for studying enzyme kinetics and activity.

Vergleich Mit ähnlichen Verbindungen

(±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (BNDHP)

Structure & Properties :

Comparison :

- Structural Difference : BNDHP has two naphthyl rings, enabling chiral recognition in asymmetric catalysis and enantioselective processes, whereas Sodium naphthalen-2-yl hydrogenphosphate has a single naphthyl group .

- Applications : BNDHP is used in chiral resolution and catalysis, while this compound serves as a phosphatase substrate .

- Safety: BNDHP lacks detailed hazard data in the provided evidence, but its extended aromatic system may pose higher environmental persistence risks compared to the monosodium salt .

Hydroxy-naphthalen-2-yl-oxophosphanium

Comparison :

Naphthol AS-MX Phosphate

Comparison :

- Structural Difference : Contains a naphthol AS-MX moiety linked to a phosphate group, increasing steric bulk and altering enzyme-binding specificity.

- Applications : Used in histochemical staining for alkaline phosphatase, whereas this compound is a general phosphatase substrate .

- Safety : Both compounds require caution for inhalation and skin contact, but Naphthol AS-MX Phosphate’s larger structure may complicate metabolic clearance .

Disodium Hydrogenphosphate Derivatives

Example : Disodium hydrogenphosphate dodecahydrate (Na₂HPO₄·12H₂O).

Comparison :

- Structural Difference : Lacks the aromatic naphthyl group, reducing UV activity and enzyme substrate specificity.

- Applications : Used as a buffer agent in biochemistry, contrasting with the enzymatic role of this compound .

- Solubility : Higher water solubility due to the absence of hydrophobic aromatic groups .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| This compound | 14463-68-4 | C₁₀H₈NaO₄P | 246.13 | Phosphatase assays |

| (±)-BNDHP | 35193-63-6 | C₂₀H₁₃O₄P | 348.29 | Chiral catalysis |

| Naphthol AS-MX Phosphate | 1596-56-1 | C₁₉H₁₈NO₅P | 371.32 | Histochemical staining |

| Disodium hydrogenphosphate | 7558-79-4 | Na₂HPO₄ | 141.96 | Buffer solutions |

Biologische Aktivität

Sodium naphthalen-2-yl hydrogenphosphate (CAS No. 14463-68-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₈NaO₄P

- Molecular Weight : 246.13 g/mol

- InChIKey : GHMHDIFFBHLXTJ-UHFFFAOYSA-M

- Safety Information : Classified as hazardous (Xi; C; F) with risk phrases indicating irritant properties and flammability .

This compound is believed to exhibit biological activity through several mechanisms:

- Phosphorylation Reactions : The compound can participate in phosphorylation reactions, which are crucial for various biochemical pathways, including signal transduction and enzyme regulation .

- Interaction with Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter systems, particularly in modulating levels of norepinephrine, dopamine, and serotonin in the brain . This suggests potential applications in neuropharmacology.

Neuroactive Effects

Compounds with similar structures have been investigated for their neuroactive properties. For instance, naphthalene derivatives have been shown to affect neurotransmitter levels, which could imply that this compound might influence mood and cognitive functions .

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that certain naphthalene derivatives increased extracellular concentrations of norepinephrine and serotonin in the rat prefrontal cortex. This highlights the potential for this compound to affect mood and cognitive disorders .

- Toxicological Assessments : Toxicity studies have indicated that exposure to similar compounds can lead to adverse effects in cellular models. For instance, phototoxicity assays showed that naphthalene derivatives could induce cell death under specific conditions . Although direct studies on this compound are sparse, these findings raise concerns about its safety profile.

- Pharmacological Applications : The potential use of this compound in treating neurological disorders is suggested by its structural similarity to other therapeutic agents that target monoamine neurotransmitters .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing Sodium naphthalen-2-yl hydrogenphosphate, and how can reaction efficiency be optimized?

Synthesis typically involves the phosphorylation of naphthalen-2-ol derivatives using phosphoric acid or its anhydrides under controlled conditions. Reaction efficiency can be optimized by adjusting stoichiometric ratios (e.g., molar equivalents of sodium hydroxide for neutralization) and reaction temperature. Purity is enhanced via recrystallization from aqueous ethanol, as suggested by its molecular formula (C₁₀H₈NaO₄P) and solubility profiles . Monitoring pH during synthesis ensures proper salt formation, analogous to methods for related phosphate esters .

Basic Research Question

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Key techniques include:

- ³¹P NMR : A singlet peak near δ 0–5 ppm confirms the phosphate ester bond.

- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) validate the structure.

- UV-Vis : Absorbance in the 270–300 nm range (naphthyl π→π* transitions) ensures aromatic integrity.

Cross-validation with elemental analysis (C, H, Na, P) and mass spectrometry (MW 254.12 g/mol) is critical for confirmation .

Advanced Research Question

Q. How can researchers resolve discrepancies in solubility data for this compound across different solvent systems?

Discrepancies often arise from hydration states or impurities. Systematic evaluation should include:

- Temperature-controlled solubility assays : Measure solubility in water, ethanol, and DMSO at 25°C and 50°C.

- HPLC purity checks : Detect trace impurities affecting solubility (e.g., unreacted naphthalen-2-ol) .

- Reference to IUPAC solubility compilations : Compare with alkali metal orthophosphates’ trends, noting deviations due to the naphthyl group’s hydrophobicity .

Advanced Research Question

Q. What strategies are recommended for handling this compound’s reactive intermediates during derivatization reactions?

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the naphthyl group.

- Low-temperature quenching : For intermediates like phosphorylated naphthols, rapid cooling minimizes decomposition.

- Stabilizing buffers : Phosphate buffers (pH 7–8) mitigate hydrolysis during enzymatic or coupling reactions . Safety protocols (e.g., PPE, fume hoods) are mandatory due to irritant hazards .

Methodological Question

Q. What buffer preparation protocols ensure optimal stability of this compound in enzymatic assays?

- pH calibration : Maintain pH 6.5–7.5 using sodium phosphate buffers to avoid ester hydrolysis.

- Cold storage : Prepare fresh solutions or store at 4°C for ≤24 hours to prevent microbial degradation.

- Compatibility tests : Pre-screen with target enzymes (e.g., phosphatases) to rule out inhibition, as seen in alkaline phosphatase assays .

Safety and Handling Question

Q. What are the critical safety considerations when storing and handling this compound to prevent decomposition?

- Storage : Keep in airtight containers under desiccation to avoid hygroscopic degradation.

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles (GHS hazard code H335) .

- Decomposition risks : Avoid high temperatures (>100°C) to prevent release of toxic phosphorus oxides . Emergency protocols include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.